Naphthalen-2-ylmethanesulfonyl Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

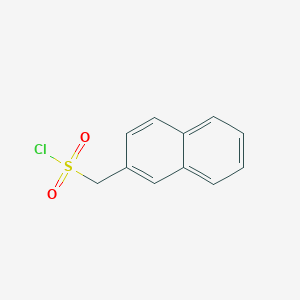

Naphthalen-2-ylmethanesulfonyl chloride is an organic compound with the molecular formula C11H9ClO2S. It is a derivative of naphthalene, where a methanesulfonyl chloride group is attached to the second position of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

准备方法

Synthetic Routes and Reaction Conditions

Naphthalen-2-ylmethanesulfonyl chloride can be synthesized through the reaction of naphthalene-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

Naphthalen-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

科学研究应用

Synthetic Applications

Naphthalen-2-ylmethanesulfonyl chloride is primarily employed as a reagent in organic synthesis. Its sulfonyl chloride group is highly reactive, making it an excellent building block for the preparation of various organosulfur compounds.

Synthesis of Sulfonamides

One of the notable applications of this compound is in the synthesis of sulfonamides. The compound reacts with amines to form sulfonamide derivatives, which are essential in medicinal chemistry for their antibacterial properties. For instance, a study demonstrated the reaction of this compound with benzylamine to produce the corresponding sulfonamide with high yield and purity .

| Reaction | Conditions | Yield |

|---|---|---|

| This compound + Benzylamine | CH2Cl2, RT | 93% |

Formation of Thiosulfonates

The compound can also be utilized to create thiosulfonates through reactions with thiols. These thiosulfonates serve as intermediates in the synthesis of more complex organosulfur compounds, which have applications in pharmaceuticals and agrochemicals .

| Reaction | Conditions | Yield |

|---|---|---|

| This compound + Thiol | DMF, Ice bath | 91% |

Industrial Applications

Beyond laboratory synthesis, this compound finds applications in various industrial processes.

Catalysis

The compound acts as a catalyst in Friedel-Crafts reactions, facilitating the sulfonylation of aromatic compounds. This application is significant in producing sulfonated derivatives used in dyes and detergents .

Material Science

In material science, this compound is explored for its potential use in additive manufacturing and as a component in battery materials due to its unique chemical structure that contributes to improved electrical properties .

Case Study 1: Pharmaceutical Applications

A research study focused on the synthesis of novel sulfonamide derivatives using this compound showed promising results in terms of antibacterial activity against various strains of bacteria. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Environmental Chemistry

Another study investigated the use of this compound in environmental applications, particularly in the degradation of pollutants through sulfonation reactions. The findings indicated that the compound could enhance the breakdown of certain organic pollutants, thus contributing to environmental remediation efforts .

作用机制

The mechanism of action of naphthalen-2-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in many synthetic applications .

相似化合物的比较

Similar Compounds

- Benzene-1-sulfonyl chloride

- Toluene-4-sulfonyl chloride

- Naphthalene-1-sulfonyl chloride

Uniqueness

Naphthalen-2-ylmethanesulfonyl chloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other sulfonyl chlorides may not be as effective .

常见问题

Q. How can computational methods like density-functional theory (DFT) optimize reaction pathways for synthesizing Naphthalen-2-ylmethanesulfonyl Chloride?

Basic Research Question

DFT-based calculations (e.g., B3LYP hybrid functional) can predict electronic properties, transition states, and thermodynamic stability during sulfonation and chlorination steps. For example, exact exchange terms in DFT improve accuracy in bond dissociation energy predictions, critical for evaluating sulfonyl chloride formation . Use software like Gaussian or ORCA with solvent models (e.g., PCM) to simulate reaction conditions. Validate computational results with experimental data (e.g., NMR, FTIR) to refine parameters.

Q. What methodologies are recommended for resolving contradictions in toxicity data for this compound across species?

Advanced Research Question

Adopt a systematic review framework (e.g., Step 1-8 from ):

- Step 2 : Conduct literature searches across species (human, rodent) and exposure routes (oral, inhalation) using inclusion criteria (e.g., hepatic/renal effects) .

- Step 5 : Assess risk of bias via confidence ratings (High/Moderate/Low) based on study design rigor .

- Step 7 : Translate confidence levels into evidence hierarchies; cross-reference in vitro metabolic studies (e.g., cytochrome P450 interactions) to explain interspecies variability .

Q. How can crystallographic techniques validate the structural configuration of this compound derivatives?

Basic Research Question

Use single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement . Key steps:

- Grow high-quality crystals via vapor diffusion.

- Collect intensity data (Mo-Kα radiation, λ = 0.71073 Å).

- Solve phases using direct methods (SHELXS) and refine with SHELXL.

Compare bond lengths/angles (e.g., C-SO₂-Cl moiety) with DFT-optimized geometries to confirm stereoelectronic effects.

Q. What advanced strategies address challenges in synthesizing enantiomerically pure sulfonamide derivatives from this compound?

Advanced Research Question

- Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during nucleophilic substitution.

- Catalytic Asymmetric Synthesis : Use Pd-catalyzed cross-couplings with BINAP ligands to control stereochemistry .

- Analytical Validation : Confirm enantiopurity via HPLC with chiral columns (e.g., Chiralpak IA) and correlate optical rotation with computed CD spectra .

Q. How should researchers design in vivo toxicokinetic studies for this compound metabolites?

Advanced Research Question

- Dosing Regimens : Administer compound via oral gavage (rodents) at sublethal doses (e.g., 10–100 mg/kg) based on LD50 extrapolations .

- Sampling : Collect blood/tissue at timed intervals for LC-MS/MS analysis of sulfonic acid metabolites.

- Data Modeling : Apply compartmental pharmacokinetic models (e.g., NONMEM) to estimate clearance rates and bioaccumulation risks .

Q. What experimental protocols mitigate artifacts in spectroscopic characterization of this compound?

Basic Research Question

- FTIR : Use dry KBr pellets to avoid moisture-induced hydrolysis. Assign SO₂ asymmetric/symmetric stretches (1350–1150 cm⁻¹) and confirm via DFT vibrational frequency calculations .

- NMR : Acquire ¹H/¹³C spectra in deuterated DMSO-d6 to stabilize reactive intermediates. Compare DEPT-135 data with predicted shifts (e.g., ChemDraw NMR simulation).

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity of this compound?

Advanced Research Question

- Error Analysis : Check functional suitability (e.g., B3LYP vs. M06-2X for non-covalent interactions) .

- Solvent Effects : Re-run calculations with explicit solvent molecules (e.g., water/chloroform clusters) instead of continuum models.

- Kinetic Control : Use transition state theory (TST) to compare activation energies with Arrhenius plots from temperature-dependent kinetic studies .

属性

IUPAC Name |

naphthalen-2-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHVZZODQMXUDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161448-78-8 |

Source

|

| Record name | naphthalen-2-ylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。